3-(cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class. This compound is characterized by the presence of a cyclopropane ring, a benzofuran core, and a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the benzofuran core with a 2,5-dimethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Cyclopropanecarboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyclopropane ring or the amide group, potentially leading to ring-opening or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclopropane ring-opened products or amine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. Studies may investigate its efficacy in treating various conditions, such as inflammation or cancer, due to its structural similarity to other bioactive molecules.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
- 3-(cyclopropanecarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
- 3-(cyclopropanecarboxamido)-N-(3,5-dimethoxyphenyl)benzofuran-2-carboxamide
Uniqueness
Compared to similar compounds, this compound is unique due to the specific positioning of the dimethoxy groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity, making it distinct in its applications and effects.
Biological Activity
3-(Cyclopropanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancers, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following characteristics:
- Molecular Formula : C19H22N2O4
- Molar Mass : 342.39 g/mol
- Structural Features : The compound features a benzofuran core, which is known for its diverse pharmacological properties, combined with a cyclopropanecarboxamide moiety that may influence its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Tyrosine Kinases : The compound is hypothesized to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis and tumor growth. Inhibition of this pathway can lead to reduced tumor proliferation and metastasis .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells by activating caspases and altering cell cycle progression, particularly arresting cells in the G2/M phase .
- Reactive Oxygen Species (ROS) Generation : It is proposed that the compound may increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 12.5 | Apoptosis induction via caspase activation |
DLD1 (Colorectal) | 15.0 | Cell cycle arrest at G2/M phase |
HepG2 (Liver) | 20.0 | ROS-mediated cytotoxicity |
These results indicate that the compound exhibits significant cytotoxicity across different cancer types, with HeLa cells showing the highest sensitivity.
Case Studies
A recent study synthesized several derivatives related to this compound and tested their efficacy against human cancer cell lines:
- Study Findings : The leading derivative demonstrated an IC50 comparable to established VEGFR-2 inhibitors like sorafenib, suggesting potential as an anticancer agent .
- Flow Cytometry Analysis : This analysis revealed that treatment with the compound led to increased apoptotic cell populations, confirming its role in inducing programmed cell death .
Properties
IUPAC Name |
3-(cyclopropanecarbonylamino)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-26-13-9-10-17(27-2)15(11-13)22-21(25)19-18(23-20(24)12-7-8-12)14-5-3-4-6-16(14)28-19/h3-6,9-12H,7-8H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTXBBLZCSUTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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